molecular formula C22H20N2O5S B4277303 isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate

isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate

Cat. No. B4277303
M. Wt: 424.5 g/mol
InChI Key: ZUGHPPWNOLPOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate (INPT) is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. INPT belongs to the class of thiophene derivatives, which have been extensively studied for their biological and pharmacological properties.

Mechanism of Action

The mechanism of action of isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also induces the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
Biochemical and Physiological Effects:
isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate also inhibits the activity of topoisomerase II, leading to DNA damage and cell death. It has also been found to have antibacterial and antifungal properties by disrupting the cell membrane of bacteria and fungi.

Advantages and Limitations for Lab Experiments

Isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been found to be stable under a variety of conditions, making it suitable for use in different experimental setups. However, one of the limitations of isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate. One area of research is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate and its effects on different types of cancer cells. Another area of research is to explore the use of isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate in material science, such as the development of new sensors and electronic devices. Additionally, more studies are needed to investigate the antibacterial and antifungal properties of isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate and its potential as a new class of antibiotics.

Scientific Research Applications

Isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate has shown promising results in various scientific research applications. One of the most significant applications of isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate is in medicinal chemistry. isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the growth of cancer cells and inducing apoptosis. isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

propan-2-yl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-13(2)29-22(26)19-18(15-9-5-4-6-10-15)14(3)30-21(19)23-20(25)16-11-7-8-12-17(16)24(27)28/h4-13H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGHPPWNOLPOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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